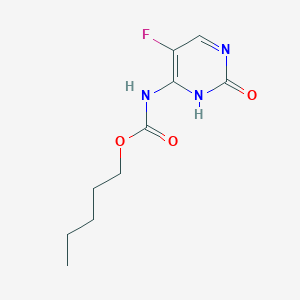

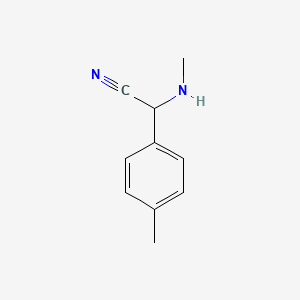

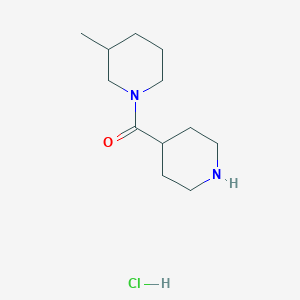

![molecular formula C16H24FIN2Si B1390965 5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1020056-67-0](/img/structure/B1390965.png)

5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Overview

Description

“5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound. It contains a pyrrolopyridine core, which is a type of nitrogen-containing heterocycle . These types of structures are often found in bioactive compounds, including pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been synthesized using various methods . One common method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrrolo[2,3-b]pyridine core, with additional functional groups attached at specific positions. These include a fluorine atom at the 5-position, an iodine atom at the 4-position, and a triisopropylsilyl group at the 1-position .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolopyridine derivatives are known to undergo various types of reactions, including those catalyzed by TRK inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications

Synthesis Processes

Fluorination and Halogen Exchange : Thibault et al. (2003) described the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, a related compound, from 1H-pyrrolo[2,3-b]pyridine N-oxide. Their work includes regioselective fluorination using the Balz-Schiemann reaction or lithium-halogen exchange, which might be applicable to the synthesis of 5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (Thibault, L’Heureux, Bhide, & Ruel, 2003).

Pyrrolopyridine Derivatives in Pharmaceutical Synthesis : Wang et al. (2006) detailed the synthesis of a pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, which is relevant due to the similarity in chemical structure. This synthesis involved palladium-catalyzed cyanation and reduction sequences, suggesting the potential of 5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in pharmaceutical compound development (Wang, Zhi, Baum, Chen, Crockett, Huang, Eisenberg, Ng, Larsen, Martinelli, & Reider, 2006).

Biological Applications

c-Met Kinase Inhibitors : Research by Caballero et al. (2011) on compounds similar to 5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, like 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, has shown their potential as c-Met kinase inhibitors, important in cancer research. This suggests possible applications of the compound in studying kinase inhibition (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).

Down Syndrome Cognitive Rescue : Neumann et al. (2018) studied fluoro derivatives of pyrrolopyridines for their ability to inhibit DYRK1A kinase, which is overproduced in Down syndrome. This research points to the potential use of 5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in cognitive research related to chromosomal abnormalities (Neumann, Gourdain, Albac, Dekker, Bui, Dairou, Schmitz-Afonso, Hue, Rodrigues-Lima, Delabar, Potier, Le Caër, Touboul, Delatour, Cariou, & Dodd, 2018).

Fluorescent Chemosensors : Maity et al. (2018) synthesized pyrrolopyridine-based fluorophores for sensing Fe3+/Fe2+ ions. This highlights the potential of 5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in the development of chemosensors and its application in biological studies (Maity, Naskar, Goswami, Prodhan, Chaudhuri, Chaudhuri, & Mukhopadhyay, 2018).

Insecticidal and Nematicidal Activities : Research by Rajasekharan et al. (2019) on halogenated indoles and pyrrolopyridines, such as 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, demonstrated their potential as biocides against nematodes and insects. This indicates a possible application in pest control and agrochemical research (Rajasekharan, Lee, Ravichandran, Kim, Park, & Lee, 2019).

Mechanism of Action

Target of Action

Fluorinated pyridines and pyrroles, which are structurally similar to this compound, have been used in the synthesis of various biologically active compounds .

Mode of Action

Fluorinated pyridines and pyrroles, which share structural similarities with this compound, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .

Biochemical Pathways

Fluorinated pyridines and pyrroles are known to interact with various biochemical pathways due to their unique properties .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(5-fluoro-4-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FIN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUPATIJPJNIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FIN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670155 | |

| Record name | 5-Fluoro-4-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1020056-67-0 | |

| Record name | 5-Fluoro-4-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

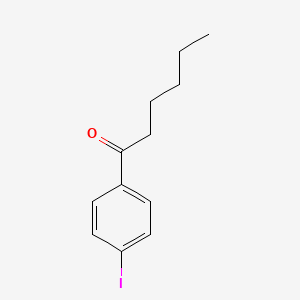

![4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390887.png)

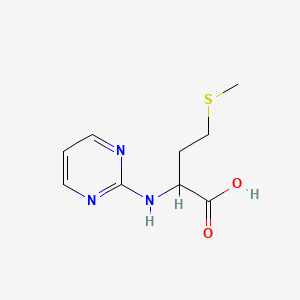

![5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione](/img/structure/B1390888.png)

![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B1390900.png)

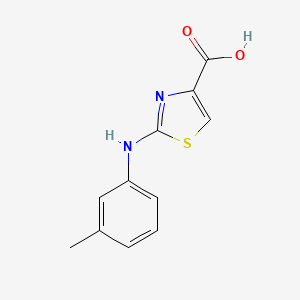

![2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1390905.png)